6-Oxabicyclo[3.2.1]octane

Thromboxane A2 receptor Prostanoid mimetic Platelet aggregation

6-Oxabicyclo[3.2.1]octane (CAS 279-87-8) is a saturated bridged bicyclic ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. It possesses a single hydrogen bond acceptor (the ether oxygen), zero hydrogen bond donors, zero rotatable bonds, and a computed XLogP3 of 1.4.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 279-87-8
Cat. No. B14752976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.2.1]octane
CAS279-87-8
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)OC2
InChIInChI=1S/C7H12O/c1-2-6-4-7(3-1)8-5-6/h6-7H,1-5H2
InChIKeyXXROMDIIDAKWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.2.1]octane (CAS 279-87-8): A Bridged Bicyclic Ether Scaffold for Differentiated Drug Discovery and Agrochemical Programs


6-Oxabicyclo[3.2.1]octane (CAS 279-87-8) is a saturated bridged bicyclic ether with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It possesses a single hydrogen bond acceptor (the ether oxygen), zero hydrogen bond donors, zero rotatable bonds, and a computed XLogP3 of 1.4 [1]. The oxygen atom is positioned at the 6-position of the bicyclo[3.2.1]octane framework, distinguishing it from the 8-oxa positional isomer and from carbocyclic bicyclo[3.2.1]octane. This scaffold appears in multiple bioactive natural products and has been exploited as a core template in synthetic thromboxane A₂ (TXA₂) receptor ligands, dual δ/κ opioid receptor agonists, and herbicidal cineole analogs [2][3][4].

Why 6-Oxabicyclo[3.2.1]octane Cannot Be Replaced by 8-Oxabicyclo[3.2.1]octane, Bicyclo[3.2.1]octane, or 6,8-Dioxabicyclo[3.2.1]octane in Structure-Driven Programs


The position of the single oxygen atom within the bicyclo[3.2.1]octane framework is the primary determinant of the compound's spectroscopic fingerprint, conformational preferences, and pharmacophoric geometry. In the vibrational spectra study by Eggimann et al., 6-oxabicyclo[3.2.1]octane, its 8-oxa isomer, and the 6,8-dioxa analog each produce distinct infrared absorption and Raman scattering patterns in the 100–1500 cm⁻¹ region, enabling unambiguous identity verification by vibrational spectroscopy [1]. In medicinal chemistry, the 6-oxa scaffold directs the trajectory of appended ω-chains and amide substituents differently than the 8-oxa or carbocyclic analogs, resulting in divergent TXA₂ receptor pharmacology and opioid receptor subtype selectivity profiles that cannot be replicated by simply swapping the heteroatom position [2][3]. In agrochemical programs, the 6-oxabicyclo[3.2.1]octane-3,4-diol core delivers herbicidal potency exceeding that of the commercial standard glyphosate, a property that is lost when the oxygen bridge is repositioned or removed [4].

Quantitative Differentiation Evidence for 6-Oxabicyclo[3.2.1]octane Against Closest Analogs and Benchmarks


TXA₂ Receptor Antagonist Potency of 6-Oxabicyclo[3.2.1]octane Derivatives Is Comparable to Bicyclo[2.2.2]octane and Bicyclo[2.2.1]heptane Systems with Identical ω-Chains

In a systematic structure-activity relationship study, the 4-arylsemicarbazone ω-chain analogues 35a and 35b built on the 6-oxabicyclo[3.2.1]octane scaffold exhibited TXA₂ receptor antagonism comparable to that previously obtained with bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems bearing the identical ω-chain (e.g., EP 092) [1]. In contrast, the standard ω-chain analogue 34b on the same scaffold functioned as a TXA₂ agonist approximately 10-fold less potent than U46619, the reference agonist, demonstrating that the 6-oxabicyclo[3.2.1]octane core is pharmacologically permissive and can be tuned from agonism to antagonism by ω-chain modification [1].

Thromboxane A2 receptor Prostanoid mimetic Platelet aggregation

Oxabicyclo[3.2.1]octane-Derived Morphinan 6R-Benzamide 7a Achieves Sub-Nanomolar KOR Affinity (Ki = 0.140 nM) with Dual DOR/KOR Agonism, Differentiating from the Nalfurafine Scaffold

The 6R-benzamide derivative 7a, incorporating the oxabicyclo[3.2.1]octane structure as a conformationally constrained element in a morphinan framework, displayed a KOR Ki of 0.140 nM and a DOR Ki of 1.67 nM, functioning as the most potent dual DOR/KOR agonist in the series [1][2]. By comparison, the parent selective KOR agonist nalfurafine, which inspired the design, exhibits a fundamentally different selectivity profile biased toward KOR alone [1]. The oxabicyclo[3.2.1]octane constraint redirects the amide substituent trajectory, enabling concomitant DOR activation that is absent in nalfurafine and related morphinan KOR agonists [1].

Opioid receptor Dual DOR/KOR agonist Analgesic discovery

(3R,4R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol Derivatives Outperform Glyphosate by Up to 272.7% in Post-Emergence Ryegrass Shoot Growth Inhibition

Ester and ether derivatives of (3R,4R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol were tested for post-emergence herbicidal activity against annual ryegrass (Lolium multiflorum). Compounds 3b, 3c, and 3d inhibited ryegrass shoot growth by 272.7%, 173.3%, and 241.7% more than the commercial herbicide glyphosate at equivalent concentrations, respectively [1]. The parent diol (compound 2) itself showed IC₅₀ values in the range of 0.11–1.34 mmol L⁻¹ against root and shoot growth of both ryegrass and radish, and all synthesized derivatives exhibited stronger activity than compound 2 [1].

Herbicide discovery Cineole analog Post-emergence weed control

(1S,4R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]octane-1,4-diol Demonstrates Superior Ryegrass Root Growth Inhibition (91.8%) Compared to the Natural Phytotoxin 1,8-Cineole

In a one-step catalytic synthesis from terpinolene, (1S,4R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane-1,4-diol (compound 2) was obtained in 29% yield with 100% terpinolene conversion [1]. This compound inhibited ryegrass root growth by 91.8% and shoot elongation by 80.7% at a concentration of 120 mmol/L [1]. Critically, the authors explicitly compared compound 2 to 1,8-cineole (a structurally related natural monoterpenoid ether with known phytotoxic activity) and reported that compound 2 had a better inhibitory effect on ryegrass [1].

Bioherbicide Cineole comparator Root growth inhibition

(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one Is a Patented Key Intermediate for Edoxaban Synthesis, Enabling Industrial-Scale Factor Xa Inhibitor Production

The patent EP 2922833 A1 (Daiichi Sankyo) discloses an industrially advantageous process for preparing (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, which is explicitly identified as a key intermediate in the synthesis of edoxaban, a direct Factor Xa (FXa) inhibitor marketed as an oral anticoagulant for thrombotic diseases [1]. The patented process uses (1S)-cyclohex-3-ene-1-carboxylic acid as starting material with N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as brominating agent in the presence of calcium oxide or calcium hydroxide [1]. This stereochemically defined bromolactone intermediate incorporates the 6-oxabicyclo[3.2.1]octane framework as an essential structural element for the final drug substance.

Edoxaban intermediate Factor Xa inhibitor Process chemistry

Cationic Iodocyclization of 2-Cyclohexenemethanol Derivatives Produces 6-Oxabicyclo[3.2.1]octane as the Bridged Product Distinct from the Fused 7-Oxabicyclo[4.2.0]octane Isomer

When 2-cyclohexenemethanol derivatives are subjected to cationic iodocyclization conditions, two structurally distinct products are formed: the bridged 6-oxabicyclo[3.2.1]octane and the fused 7-oxabicyclo[4.2.0]octane [1]. The degree of substitution on the alkenol substrate controls the product ratio, with aromatic substituents shifting the outcome toward the fused 7-oxabicyclo[4.2.0]octane system as the major product [1]. This regiochemical divergence demonstrates that the 6-oxabicyclo[3.2.1]octane framework arises from a specific cyclization trajectory that is mechanistically distinct from the competing fused-ring pathway.

Iodocyclization Regioselectivity Bridged vs. fused ring

Optimal Procurement and Application Scenarios for 6-Oxabicyclo[3.2.1]octane and Its Derivatives Based on Quantitative Differentiation Evidence


Medicinal Chemistry: TXA₂ Receptor Antagonist Lead Optimization Using the 6-Oxa Scaffold as a Bioisostere of Bicyclo[2.2.2]octane

As demonstrated by Muir et al., the 4-arylsemicarbazone ω-chain analogues 35a and 35b built on 6-oxabicyclo[3.2.1]octane achieve TXA₂ receptor antagonism comparable to bicyclo[2.2.2]octane and bicyclo[2.2.1]heptane systems [1]. Procurement of this scaffold is indicated when a program requires a heteroatom-containing core to improve solubility or introduce a metabolic soft spot while preserving the antagonistic pharmacophore geometry established by the all-carbon EP 092 series.

Opioid Drug Discovery: Synthesis of Dual DOR/KOR Agonists with Reduced MOR Activity

The 6R-benzamide derivative 7a, constructed on the oxabicyclo[3.2.1]octane scaffold, achieves sub-nanomolar KOR affinity (Ki = 0.140 nM) while simultaneously functioning as a full DOR agonist, a dual profile not attainable with the nalfurafine template [1][2]. Research groups pursuing non-MOR opioid analgesics should prioritize this scaffold for structure-activity relationship campaigns targeting the DOR/KOR dual agonism phenotype.

Agrochemical R&D: Development of Novel Post-Emergence Herbicides Exceeding Glyphosate Efficacy

The (3R,4R)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octane-3,4-diol ester derivatives 3b, 3c, and 3d inhibit ryegrass shoot growth by 173–273% more than glyphosate [1]. Agrochemical companies developing resistance-breaking herbicides should acquire this scaffold as a starting point for lead optimization, as its efficacy ceiling substantially exceeds that of the most widely used commercial herbicide.

Generic Pharmaceutical Process Development: Edoxaban Intermediate Sourcing

The Daiichi Sankyo patent EP 2922833 A1 establishes (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one as a mandatory intermediate for the inventor's edoxaban synthetic route [1]. Generic manufacturers preparing abbreviated new drug applications for edoxaban must secure a reliable supply of this stereochemically defined 6-oxabicyclo[3.2.1]octane derivative or invest in developing alternative routes that bypass the patented process.

Quote Request

Request a Quote for 6-Oxabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.